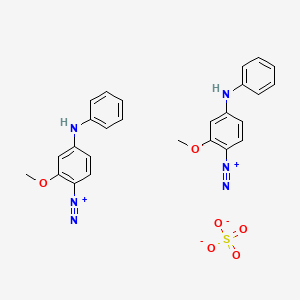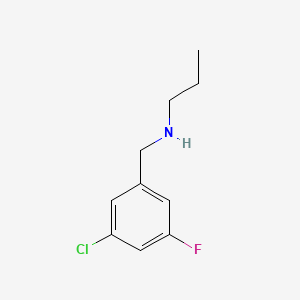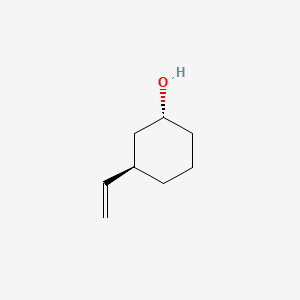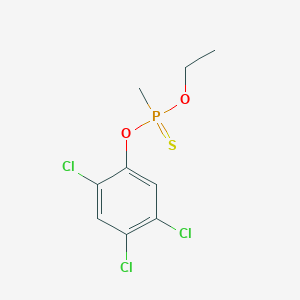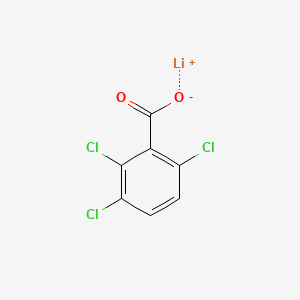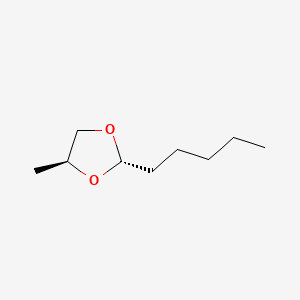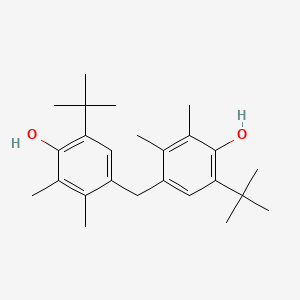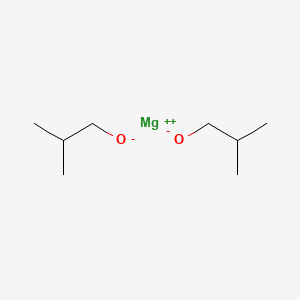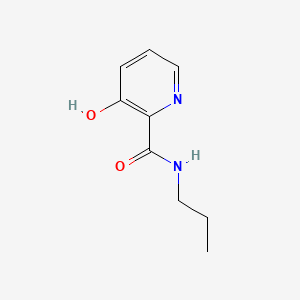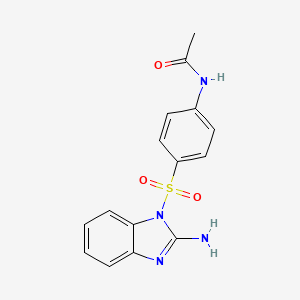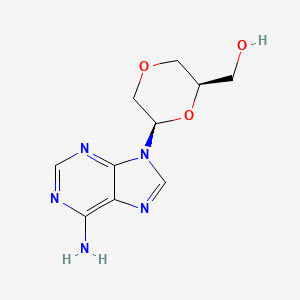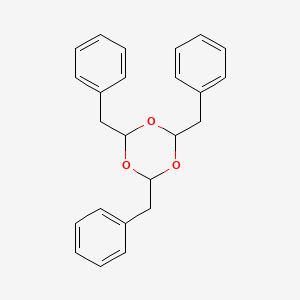
2,4,6-Tribenzyl-1,3,5-trioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribenzyl-1,3,5-trioxane is an organic compound with the molecular formula C24H24O3. It is a derivative of 1,3,5-trioxane, where the hydrogen atoms at positions 2, 4, and 6 are replaced by benzyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribenzyl-1,3,5-trioxane typically involves the cyclotrimerization of benzyl-substituted aldehydes. One common method is the acid-catalyzed cyclization of benzaldehyde derivatives in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tribenzyl-1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert it into benzyl alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted trioxane derivatives
Applications De Recherche Scientifique
2,4,6-Tribenzyl-1,3,5-trioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of 2,4,6-Tribenzyl-1,3,5-trioxane involves its interaction with specific molecular targets and pathways. The benzyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2,4,6-Tris(phenylmethyl)-1,3,5-trioxane
- 2,4,6-Triethyl-1,3,5-trioxane
- 2,4,6-Triisobutyl-1,3,5-trioxane
Comparison: 2,4,6-Tribenzyl-1,3,5-trioxane is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties compared to other trioxane derivatives. The benzyl groups enhance its stability and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
77550-10-8 |
|---|---|
Formule moléculaire |
C24H24O3 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2,4,6-tribenzyl-1,3,5-trioxane |
InChI |
InChI=1S/C24H24O3/c1-4-10-19(11-5-1)16-22-25-23(17-20-12-6-2-7-13-20)27-24(26-22)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18H2 |
Clé InChI |
ZHTQEDBVQSVWEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2OC(OC(O2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


